

Optimal Concentration of Ticarcillin for Arabidopsis Tissue Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ticarcillin monosodium*

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Introduction

Ticarcillin, a β -lactam antibiotic, is a crucial component in *Arabidopsis thaliana* tissue culture, primarily for the elimination of *Agrobacterium tumefaciens* following genetic transformation. Its efficacy and relatively low phytotoxicity at optimal concentrations make it a preferred choice over other antibiotics like carbenicillin. This document provides detailed application notes and protocols for the effective use of ticarcillin in *Arabidopsis* tissue culture, ensuring high transformation efficiency and healthy plantlet regeneration. Ticarcillin is often used in combination with clavulanic acid, which inhibits β -lactamase, an enzyme produced by some bacteria that can degrade ticarcillin. This combination is commercially available as Timentin™.

Data Presentation: Ticarcillin and Timentin™ Concentrations in Plant Tissue Culture

The following tables summarize recommended concentrations of ticarcillin and Timentin™ for the control of *Agrobacterium* and their observed effects on *Arabidopsis* and other plant species.

Antibiotic	Concentration (mg/L)	Plant Species	Application	Observed Effects	Reference
Timentin™	100	Arabidopsis thaliana	Hairy root transformation and regeneration	Effective for Agrobacterium control. Used in combination with cefotaxime.	[1]
Timentin™	200	Arabidopsis thaliana	Screening of non-sterile seeds	No observable negative effect on germination and growth. Effectively delayed microbial contamination.	[2]
Ticarcillin	50 - 250	Durum wheat	Post-Agrobacterium co-cultivation	200 mg/L was effective for controlling Agrobacterium. Higher concentrations had negative effects on callus growth and regeneration.	[3]
Timentin™	100 - 300	Teak	Agrobacterium-mediated	Stimulated shoot regeneration	[4]

			transformation	at these concentrations.
Timentin™	300 - 500	Anthurium andraeanum	Agrobacterium-mediated transformation	Completely suppressed Agrobacterium growth with minimal toxicity to the plant tissue. [5]
Ticarcillin	500 (initial), reduced to 100	Arabidopsis thaliana	Hairy root transformation	Gradual reduction of ticarcillin concentration during subculture. [1]

| Comparison of Ticarcillin and Carbenicillin | | :--- | :--- | | Ticarcillin | Carbenicillin | | Generally more active against *Pseudomonas aeruginosa*. [6] | Less active against *Pseudomonas aeruginosa* compared to ticarcillin. [6] | | Often used at lower concentrations (e.g., 100-250 mg/L). | Often requires higher concentrations (e.g., 250-500 mg/L). [2][3] | | Can be more cost-effective due to lower required concentrations. | May be more expensive in practice due to the need for higher concentrations. | | Ticarcillin in the form of Timentin™ (with clavulanic acid) is effective against β -lactamase producing bacteria. | Can be inactivated by β -lactamases produced by resistant *Agrobacterium* strains. | | At 200 mg/L, had no observable negative effect on *Arabidopsis* germination and growth. [2] | At 500 mg/L, delayed germination and prevented root elongation in *Arabidopsis*. [2] |

Experimental Protocols

Protocol 1: Preparation of Ticarcillin Stock Solution

Materials:

- Ticarcillin disodium salt

- Sterile distilled water
- Sterile filter (0.22 μ m)
- Sterile centrifuge tubes (50 mL)
- Sterile pipettes and tips

Procedure:

- In a sterile environment (e.g., laminar flow hood), weigh the desired amount of ticarcillin powder.
- Dissolve the powder in sterile distilled water to a final concentration of 100 mg/mL. For example, dissolve 1 g of ticarcillin in 10 mL of sterile water.
- Ensure the powder is completely dissolved by gentle vortexing or swirling.
- Sterilize the solution by passing it through a 0.22 μ m syringe filter into a sterile 50 mL centrifuge tube.
- Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
- Store the stock solution at -20°C. The stock solution is stable for several months.

Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis Root Explants and Selection with Ticarcillin

This protocol is adapted from established methods for Arabidopsis root transformation.

Materials:

- Arabidopsis thaliana seeds
- Murashige and Skoog (MS) medium with Gamborg's B5 vitamins

- Callus-Inducing Medium (CIM): MS medium supplemented with 2,4-D (0.5 mg/L) and Kinetin (0.05 mg/L).
- Shoot-Inducing Medium (SIM): MS medium supplemented with 2-iP (5.0 mg/L) and IAA (0.15 mg/L).
- Root-Inducing Medium (RIM): MS medium without hormones.
- Ticarcillin stock solution (100 mg/mL)
- Selection agent (e.g., Kanamycin, 50 mg/L)
- Agrobacterium tumefaciens strain carrying the desired plasmid
- Sterile petri dishes, filter paper, and surgical blades

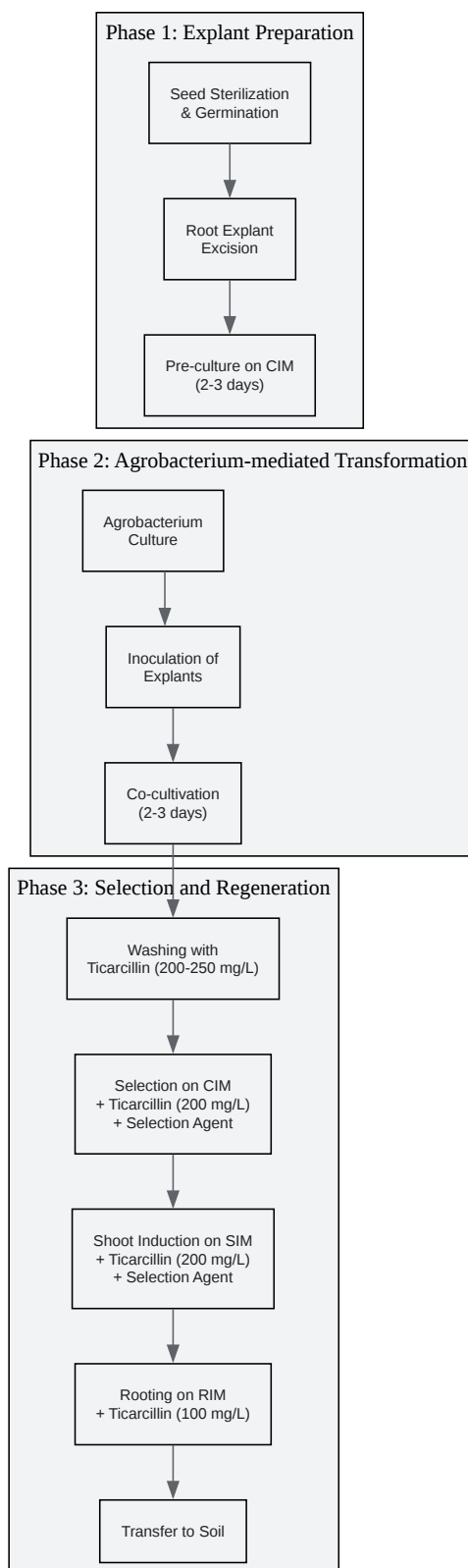
Procedure:

- Seed Sterilization and Germination:
 - Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 10 minutes.
 - Rinse the seeds 3-5 times with sterile distilled water.
 - Plate the seeds on MS medium and stratify at 4°C for 2-3 days in the dark.
 - Germinate the seeds under a 16-hour light/8-hour dark photoperiod at 22°C for 7-10 days.
- Explant Preparation and Co-cultivation:
 - Excise roots from the sterile seedlings and cut them into 0.5-1.0 cm segments.
 - Culture the root explants on CIM for 2-3 days to induce callus formation.
 - Prepare an overnight culture of Agrobacterium in a suitable liquid medium with appropriate antibiotics.

- Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.6-0.8.
- Inoculate the pre-cultured root explants with the Agrobacterium suspension for 15-30 minutes.
- Blot the excess bacterial suspension on sterile filter paper and place the explants back on CIM.
- Co-cultivate for 2-3 days in the dark at 22°C.
- Selection and Regeneration:
 - After co-cultivation, wash the explants with liquid MS medium containing 200-250 mg/L ticarcillin to remove excess Agrobacterium.
 - Transfer the washed explants to CIM supplemented with 200 mg/L ticarcillin and the appropriate selection agent (e.g., 50 mg/L Kanamycin).
 - Subculture the explants to fresh selection CIM every 2 weeks.
 - Once calli are well-developed, transfer them to SIM containing 200 mg/L ticarcillin and the selection agent to induce shoot formation.
 - When shoots are 1-2 cm in length, excise them and transfer to RIM with a reduced ticarcillin concentration (100 mg/L) for root development.
 - Once a healthy root system has developed, transfer the plantlets to soil.

Visualizations

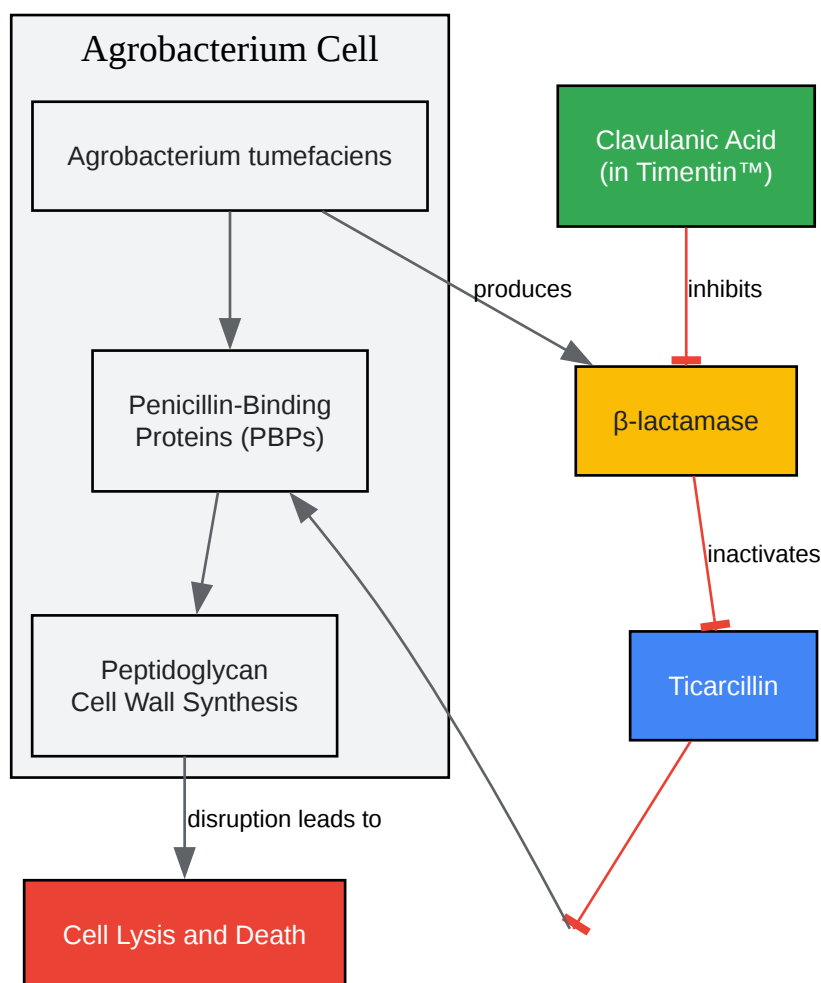
Experimental Workflow for Arabidopsis Root Transformation



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Caption: Workflow for Agrobacterium-mediated transformation of Arabidopsis root explants.

Conceptual Signaling Pathway of Ticarcillin Action



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Caption: Mechanism of ticarcillin action on *Agrobacterium*.

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